

Navigating the Structural Landscape of Tosyl-Piperidine Carboxylic Acids: A Comparative Guide

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Compound of Interest

Compound Name: *1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid*

Cat. No.: *B188211*

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A detailed crystallographic analysis of 1-(Toluene-4-sulfonyl)-piperidine derivatives is presented, offering valuable structural insights for researchers and drug development professionals. While the precise X-ray crystal structure of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** remains elusive in published literature, this guide provides a comprehensive comparison with the closely related and structurally characterized analogue, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol. Understanding the subtle yet significant conformational differences between these molecules is paramount for designing novel therapeutics with enhanced efficacy and specificity.

This guide delves into the crystallographic data of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol and contrasts it with other relevant piperidine-based compounds. The experimental protocols for X-ray crystallography are detailed to ensure reproducibility and aid in the structural determination of similar molecules.

Comparative Analysis of Crystallographic Data

The crystallographic data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides a solid foundation for understanding the structural conformations of this class of compounds. A summary of its key crystallographic parameters is presented below in comparison to a generic piperidine hydrochloride to highlight the influence of the bulky tosyl group.

Parameter	[1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol[1]	Piperidine Hydrochloride
Molecular Formula	C ₁₃ H ₁₉ NO ₃ S	C ₅ H ₁₂ ClN
Crystal System	Monoclinic[1]	Orthorhombic
Space Group	P2 ₁ /c[1]	Pbca
a (Å)	10.2490(13)[1]	9.85
b (Å)	11.4710(9)[1]	10.55
c (Å)	12.097(3)	7.34
α (°)	90	90
β (°)	116.344(3)[1]	90
γ (°)	90	90
Volume (Å ³)	1132.2(5)	762.6
Z	4[1]	4

The data clearly indicates that the introduction of the toluene-4-sulfonyl group at the 1-position and the methanol group at the 4-position of the piperidine ring leads to a significant alteration in the crystal packing and unit cell dimensions compared to the simple piperidine salt. The piperidine ring in [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol adopts a chair conformation. [1]

Experimental Protocols

The determination of the X-ray crystal structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol involved the following key steps:

Synthesis and Crystallization

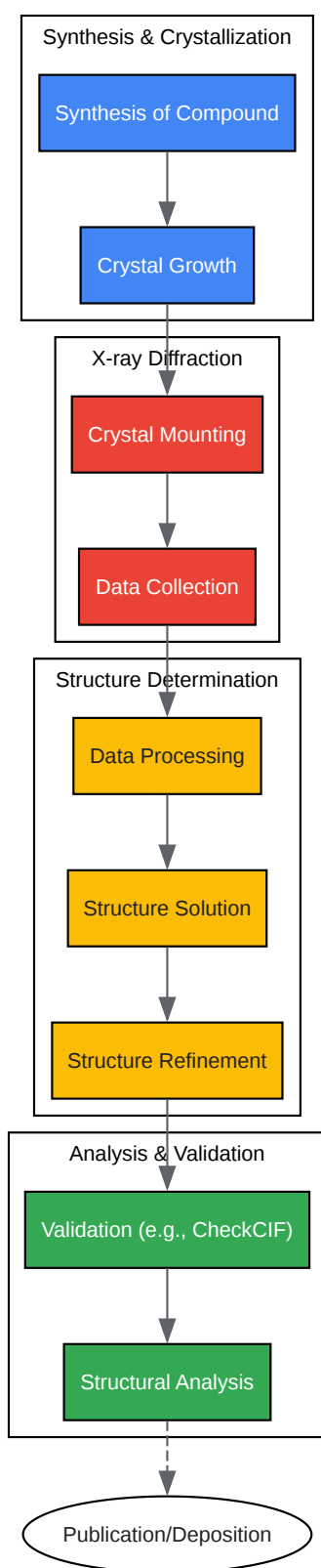
The title compound was synthesized by the reaction of 4-hydroxymethyl-piperidine with p-toluenesulfonyl chloride in the presence of a base. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation). The collected data was then processed, and the structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The general workflow for determining the X-ray crystal structure of a small molecule like 1-(Toluene-4-sulfonyl)-piperidine derivatives is illustrated in the following diagram.



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Figure 1. A generalized workflow for X-ray crystallography.

Conclusion

While the crystal structure of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is not publicly available, the detailed analysis of its close analogue, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provides a crucial reference point for researchers in the field. The provided data and protocols serve as a valuable resource for the design and structural characterization of novel piperidine-based compounds, ultimately contributing to the advancement of drug discovery and development. Further research to elucidate the precise structure of the 3-carboxylic acid isomer is warranted to fully understand the structure-activity relationships within this important class of molecules.

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References

- 1. researchgate.net [researchgate.net]
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